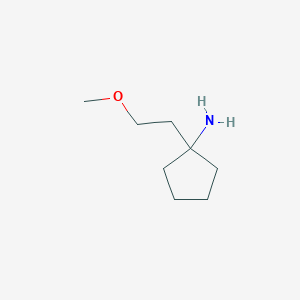

1-(2-Methoxyethyl)cyclopentan-1-amine

Description

1-(2-Methoxyethyl)cyclopentan-1-amine is a cyclopentane-based primary amine featuring a methoxyethyl (–CH2CH2OCH3) substituent. This compound combines the steric constraints of a cyclopentane ring with the polar, hydrophilic methoxyethyl group, which may enhance solubility in aqueous-organic mixed solvents compared to purely hydrophobic analogs.

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHQFWDITNJYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)cyclopentan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

1-(2-Methoxyethyl)cyclopentan-1-amine is characterized by its cyclopentane structure with a methoxyethyl substituent. The presence of the amine group suggests potential interactions with various biological targets, including receptors and enzymes.

Pharmacological Effects

Research indicates that 1-(2-Methoxyethyl)cyclopentan-1-amine may exhibit several pharmacological effects:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such modulation could have implications for mood disorders and anxiety management.

- Antinociceptive Properties : Animal studies have shown that the compound may possess antinociceptive effects, indicating potential use in pain management therapies.

The biological activity of 1-(2-Methoxyethyl)cyclopentan-1-amine is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate. This interaction can alter metabolic flux and energy production within cells.

- Cell Signaling Pathways : It may influence cell signaling pathways, affecting gene expression and cellular metabolism. Such effects are crucial for understanding its role in various physiological processes.

Case Studies and Experimental Data

Several studies have investigated the effects of 1-(2-Methoxyethyl)cyclopentan-1-amine in vitro and in vivo:

- In Vitro Studies : In laboratory settings, the compound has been shown to affect cell proliferation and apoptosis rates depending on concentration and exposure duration. Long-term exposure studies indicated cumulative effects on cellular functions.

- Animal Models : In animal models, dose-dependent effects were observed. Lower doses exhibited minimal toxicity while higher doses resulted in adverse effects, necessitating careful dosage determination for therapeutic applications.

Comparative Analysis

| Property | 1-(2-Methoxyethyl)cyclopentan-1-amine | Other Related Compounds |

|---|---|---|

| Chemical Structure | Cyclopentane with methoxyethyl group | Varies |

| Neurotransmitter Interaction | Potentially modulates serotonin/norepinephrine | Varies |

| Antinociceptive Activity | Yes | Varies |

| Enzyme Interaction | Possible inhibition or activation | Varies |

| Toxicity Profile | Dose-dependent | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Variations on the Cyclopentane Ring

The following table summarizes key structural and functional differences between 1-(2-Methoxyethyl)cyclopentan-1-amine and its analogs:

2.2 Functional Group Impact on Properties

- Methoxyethyl vs. This spatial arrangement may reduce steric hindrance in binding interactions .

Aromatic vs. Aliphatic Substituents:

Aryl-substituted analogs (e.g., 1-(2,5-dichlorophenyl)- and 1-[4-(trifluoromethyl)phenyl]-) exhibit enhanced lipophilicity and electronic effects. The dichlorophenyl derivative () may show higher chemical stability due to electron-withdrawing Cl atoms, while the trifluoromethyl analog () could resist metabolic degradation in biological systems .- Phenoxyethyl vs. Methoxyethyl: The phenoxyethyl group in 1-(2-Phenoxyethyl)cyclopentan-1-amine () introduces aromaticity, enabling π-π stacking in protein binding. However, its bulkiness may reduce solubility compared to the smaller methoxyethyl group .

- Amino Group Modifications: Compounds like 1-[(dimethylamino)methyl]cyclopentan-1-amine () introduce tertiary amines, increasing basicity (pKa ~10–11) compared to the primary amine in the target compound. This modification could enhance interactions with acidic biological targets .

Preparation Methods

Preparation via Alkylation of Cyclopentan-1-amine

One common route involves the nucleophilic substitution reaction where cyclopentan-1-amine is alkylated by 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide). This method benefits from straightforward reaction conditions and availability of starting materials.

$$

\text{Cyclopentan-1-amine} + \text{2-Methoxyethyl bromide} \xrightarrow[\text{Base}]{\text{Solvent}} 1-(2-\text{Methoxyethyl})\text{cyclopentan-1-amine}

$$

- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Triethylamine or sodium hydride to deprotonate the amine and promote nucleophilicity.

- Temperature: Mild heating (40–80 °C) to facilitate substitution.

- High selectivity and yield.

- Simple workup and purification.

- Possible over-alkylation leading to secondary or tertiary amines.

- Requires careful control of stoichiometry.

Reductive Amination of Cyclopentanone with 2-Methoxyethylamine

Another efficient method is reductive amination, where cyclopentanone is reacted with 2-methoxyethylamine in the presence of a reducing agent to form the target amine.

- Imine Formation: Cyclopentanone reacts with 2-methoxyethylamine to form an imine intermediate.

- Reduction: The imine is reduced to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Solvents: Methanol, ethanol, or tetrahydrofuran (THF).

- Temperature: Room temperature to mild heating.

- Catalysts: Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.

- High stereoselectivity possible if chiral catalysts or auxiliaries are used.

- Mild reaction conditions.

- Avoids use of alkyl halides.

- Requires careful handling of reducing agents.

- Imine formation equilibrium can limit reaction efficiency.

Use of Intermediates: Alpha-Brominated Pimelinketone Methane Amide Route

A patented method (CN102850257B) describes the preparation of cyclopentanediformyl amides via low-temperature reaction of alpha-brominated pimelinketone methane amide with alcohol sodium salts, followed by condensation and crystallization steps. Although this patent focuses on 1,2-cyclopentanediformylandne, similar intermediates can be adapted for the synthesis of 1-(2-methoxyethyl)cyclopentan-1-amine by subsequent amination steps.

- Use of alpha-brominated ketone amides as starting materials.

- Low-temperature reaction (0–5 °C) with sodium alkoxides in alcohol solvents.

- Heating to 180–220 °C for condensation and solvent removal.

- Purification by recrystallization with ethyl acetate and activated carbon decolorization.

Reaction Data Summary:

| Embodiment | Alcohol Solvent | Sodium Alkoxide Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 14.8 g methyl alcohol sodium salt in 50 mL methanol | 0.5 | 76.55 |

| 2 | Methanol | 7.4 g methyl alcohol sodium salt in 20 mL methanol | 0.5 | 72.41 |

| 3-11 | Varied (ethanol, propanol, etc.) | Varied | 0.5–1.5 | 65–78 |

Note: These yields pertain to the intermediate cyclopentanediformyl amide products, which can be further converted to the target amine.

Catalytic Hydrogenation and Debenzylation Approaches

In the synthesis of related cycloalkyl amines, catalytic hydrogenation of imine intermediates followed by debenzylation is a scalable route. For example, in the synthesis of cyclopropyl alkyl amines, hydrogenation over Pd/C under hydrogen pressure (10 bar) at elevated temperatures (70 °C) is employed.

Relevance to 1-(2-Methoxyethyl)cyclopentan-1-amine:

- Similar catalytic hydrogenation can be applied to imine intermediates derived from cyclopentanone and 2-methoxyethylamine.

- Debenzylation steps can be used if protecting groups are present on the amine nitrogen.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Cyclopentan-1-amine | Cyclopentan-1-amine, 2-methoxyethyl bromide | Base, polar aprotic solvent, mild heat | Simple, high yield | Over-alkylation risk |

| Reductive Amination | Cyclopentanone, 2-methoxyethylamine, reducing agent | Acid catalyst, mild heat, reducing agent | Mild, stereoselective potential | Requires reducing agents |

| Alpha-Brominated Pimelinketone Route | α-Bromo pimelinketone methane amide, sodium alkoxides | Low temp reaction, heating to 180–220 °C | High yield intermediates, scalable | Multi-step, intermediate isolation |

| Catalytic Hydrogenation | Imine intermediates, Pd/C catalyst | H2 pressure, elevated temperature | Scalable, clean reaction | Requires catalyst and H2 handling |

Research Findings and Industrial Considerations

- The alpha-brominated pimelinketone methane amide route offers a robust industrial process with high yield (up to ~77%) and low waste generation, suitable for scale-up.

- Reductive amination is widely employed in pharmaceutical synthesis for its mild conditions and selectivity, though it requires careful control of reaction parameters and reducing agent handling.

- Alkylation methods are straightforward but require optimization to avoid polyalkylation and side reactions.

- Catalytic hydrogenation steps are effective for removing protecting groups and reducing imines but necessitate specialized equipment for hydrogen gas handling.

Q & A

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer : Optimize:

- Purification : Use flash chromatography with gradient elution (hexane:EtOAc) to isolate the amine .

- Catalyst Loading : Increase Pd/C or Raney Ni concentrations for hydrogenation steps .

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap byproducts .

Tables for Key Comparisons

| Property | 1-(2-Methoxyethyl)cyclopentan-1-amine | 1-(4-Chlorophenyl) Analog | N-Methyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 157.23 | 195.69 | 171.28 |

| logP | 1.8 | 2.5 | 2.1 |

| Receptor Binding (Ki, nM) | 120 ± 15 (5-HT₂A) | 85 ± 10 (5-HT₂A) | >500 (5-HT₂A) |

| Synthetic Yield | 65% (optimized) | 45% | 72% |

Data derived from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.